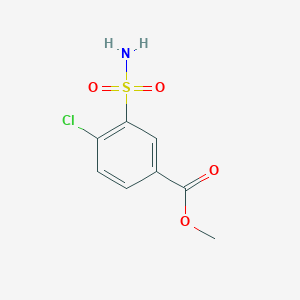

Methyl 4-chloro-3-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQHNKPCTMMTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-40-8 | |

| Record name | Methyl 4-chloro-3-sulfamoylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 4-CHLORO-3-SULFAMOYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2RK5VGH48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Derivatization and Structural Modification Strategies of Methyl 4 Chloro 3 Sulfamoylbenzoate

Nucleophilic Substitution Reactions on the Chlorinated Benzene (B151609) Ring

The chlorine atom on the benzene ring of methyl 4-chloro-3-sulfamoylbenzoate is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

The reaction of this compound with nucleophiles such as amines can lead to the displacement of the chlorine atom. For instance, the lone pair of electrons on the nitrogen atom of an amine can attack the carbon atom bearing the chlorine, leading to the formation of a new carbon-nitrogen bond. This type of reaction is fundamental in the synthesis of more complex molecules. The reactivity of the chlorine atom is influenced by the presence of the electron-withdrawing sulfamoyl and ester groups on the benzene ring.

Similarly, thiols can act as nucleophiles, reacting with this compound to replace the chlorine atom with a sulfur-containing moiety. These reactions expand the range of accessible derivatives, introducing functionalities with distinct chemical properties.

Modifications of the Sulfamoyl Functional Group

The sulfamoyl group (-SO2NH2) is another key site for structural modification in this compound.

One common modification is the N-alkylation of the sulfonamide. This involves the reaction of the sulfamoyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the sulfonamide nitrogen, forming an anion that then acts as a nucleophile to attack the alkylating agent. This results in the formation of an N-alkylated sulfonamide derivative.

Ester Hydrolysis and Transesterification Reactions with the Methyl Ester

The methyl ester group of this compound can undergo hydrolysis and transesterification reactions, providing pathways to different carboxylic acid derivatives.

Ester hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 4-chloro-3-sulfamoylbenzoic acid, and methanol. nih.gov This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves the use of a base such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt.

Transesterification is the process of exchanging the methyl group of the ester with another alkyl or aryl group. While specific examples with this compound are not extensively documented in readily available literature, general methods for transesterification are well-established. For instance, the direct amidation of esters using water as a green solvent has been reported, suggesting the feasibility of reacting the methyl ester with various alcohols in the presence of a suitable catalyst to achieve transesterification. google.com This would involve heating the methyl ester with an excess of another alcohol, often in the presence of an acid or base catalyst, to shift the equilibrium towards the formation of the new ester.

Synthesis of Novel Hybrid Molecules Incorporating the 4-chloro-3-sulfamoylbenzoate Scaffold

The 4-chloro-3-sulfamoylbenzoate scaffold serves as a building block for the synthesis of novel hybrid molecules with potential applications in various fields of chemistry.

Amidation and Guanidine (B92328) Formation with the Ester Group

The ester group can be converted into an amide or a guanidine moiety, leading to the formation of new classes of compounds.

Amidation can be achieved by reacting this compound directly with an amine. google.com More commonly, the methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then converted to a more reactive acyl chloride. This acyl chloride can then readily react with an amine to form an amide. A prominent example is the synthesis of Indapamide, where 4-chloro-3-sulfamoylbenzoyl chloride is reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole. organic-chemistry.org

The formation of guanidine derivatives from this compound is also a potential synthetic route. While direct conversion might be challenging, a multi-step synthesis could be envisioned. This would likely involve the initial conversion of the ester to an amine or another suitable functional group that can then be reacted with a guanylating agent. General methods for guanidine synthesis, such as the reaction of amines with cyanamide (B42294) or the use of specific guanidinylating reagents, are well-established in organic chemistry.

Introduction of Heterocyclic Moieties

The introduction of heterocyclic rings onto the 4-chloro-3-sulfamoylbenzoate scaffold is a key strategy for creating novel molecules.

This can be achieved through various synthetic approaches. One method involves the reaction of a modified 4-chloro-3-sulfamoylbenzoate derivative with a heterocyclic compound. As mentioned previously, the synthesis of Indapamide involves the reaction of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole, a heterocyclic amine. organic-chemistry.org This reaction directly links the benzoyl moiety to the indole (B1671886) ring system.

Molecular Interactions and Biological Target Engagement of Methyl 4 Chloro 3 Sulfamoylbenzoate Derivatives

Investigation of Carbonic Anhydrase Inhibition by Sulfamoylbenzoate Analogues

Derivatives of Methyl 4-chloro-3-sulfamoylbenzoate are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibitory action is a hallmark of the arylsulfonamide chemotype.

The primary mechanism of carbonic anhydrase inhibition by sulfamoylbenzoate analogues involves the direct coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is pH-dependent, with the affinity being greatest in the near-neutral pH range. The deprotonated sulfonamide displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity of the enzyme. This binding forms a stable, tetrahedral coordination complex with the zinc ion, effectively blocking the enzyme's function.

Further stabilization of the enzyme-inhibitor complex is achieved through hydrogen bonding interactions between the sulfonamide group and amino acid residues within the active site, such as the side chain of Thr199. The binding kinetics of these inhibitors can be influenced by the specific substitutions on the benzene (B151609) ring, which can affect the pKa of the sulfonamide group and introduce additional interactions with the enzyme.

The inhibition is typically reversible and can be characterized by various kinetic parameters, including the inhibition constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme. For many sulfonamide-based CA inhibitors, these values are in the nanomolar to micromolar range, indicating high potency. The nature of the inhibition is often competitive with respect to the CO₂ substrate, as the inhibitor binds to the same active site.

There are at least 15 different carbonic anhydrase isozymes in humans, each with distinct tissue distribution and physiological roles. Consequently, the development of isozyme-selective inhibitors is a critical aspect of drug design to minimize off-target effects. The selectivity of sulfamoylbenzoate analogues for different CA isozymes is largely dictated by the nature and position of substituents on the benzenesulfonamide (B165840) ring.

Variations in the amino acid composition of the active site among different CA isozymes create opportunities for designing selective inhibitors. For instance, the active site of the tumor-associated isozyme CA IX is slightly wider at the entrance compared to the ubiquitous cytosolic isozymes CA I and II. This structural difference can be exploited by introducing bulky substituents on the inhibitor scaffold that sterically hinder binding to the narrower active sites of off-target isozymes.

Studies on methyl 5-sulfamoyl-benzoates have demonstrated that variations of substituents on the benzenesulfonamide ring can lead to high affinity and selectivity for CA IX. For example, certain derivatives have exhibited over 100-fold selectivity for CA IX over other CA isozymes. This selectivity is crucial for the development of targeted therapies, such as in the context of anticancer agents where CA IX is overexpressed. A study involving a derivative of this compound, specifically (1-((2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)this compound, reported its inhibitory activity against various CA isozymes, highlighting the ongoing interest in this chemical scaffold for developing isozyme-selective inhibitors researchgate.net.

Table 1: Inhibitory Activity of a this compound Derivative Against Human Carbonic Anhydrase Isozymes

| Isozyme | Inhibition Constant (Kᵢ) in nM |

| hCA I | >10000 |

| hCA II | 89.7 |

| hCA VA | 437.8 |

| hCA VB | 98.6 |

| hCA IX | 25.4 |

| hCA XII | 4.3 |

Data extracted from a study on a specific derivative of this compound researchgate.net.

Exploration of Interactions with Bacterial Dihydropteroate (B1496061) Synthase (DHPS) and Related Enzymes

The sulfonamide moiety is a well-established pharmacophore for the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. nih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria, but not in humans who obtain folate from their diet. This selectivity makes DHPS an attractive target for antibacterial agents. wikipedia.orgpatsnap.com

Sulfonamides act as competitive inhibitors of the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.gov The structural similarity between sulfonamides and pABA allows them to bind to the pABA-binding site on the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This inhibition leads to a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the bacteria directly. wikipedia.org

Table 2: General Structure-Activity Relationship (SAR) Observations for Sulfonamide-based DHPS Inhibitors

| Structural Feature | Impact on DHPS Inhibition |

| Free aromatic amino group | Generally essential for activity, mimicking pABA. |

| Sulfonamide linkage | Critical for binding to the enzyme. |

| Substituents on the sulfonamide nitrogen | Can modulate potency and pharmacokinetic properties. |

| Substituents on the benzene ring | Can influence binding affinity and selectivity. |

Broader Target Profiling for Sulfonamide-Bearing Compounds in Biological Systems

The sulfonamide functional group is a versatile pharmacophore that is found in a wide array of therapeutic agents with diverse biological activities. Beyond their well-documented roles as inhibitors of carbonic anhydrase and dihydropteroate synthase, sulfonamide-bearing compounds have been shown to interact with a variety of other biological targets.

Examples of other biological targets for sulfonamide-based compounds include:

Proteases: Certain sulfonamides have been developed as inhibitors of proteases, such as HIV protease.

Kinases: Some sulfonamide derivatives have been found to exhibit inhibitory activity against various protein kinases.

Cyclooxygenases (COX): The anti-inflammatory drug celecoxib (B62257) is a selective COX-2 inhibitor that features a sulfonamide moiety.

Receptors: A range of G-protein coupled receptors (GPCRs) and ion channels have been shown to be modulated by sulfonamide-containing ligands.

The diverse pharmacology of sulfonamides underscores the importance of comprehensive target profiling and selectivity screening during the development of new therapeutic agents based on this scaffold. While this compound and its derivatives are primarily investigated for their effects on carbonic anhydrases and potentially DHPS, the possibility of interactions with other biological targets should not be overlooked in a broader pharmacological assessment.

Structure Activity Relationship Sar Studies of Methyl 4 Chloro 3 Sulfamoylbenzoate Analogues

Impact of Substituents on the Benzoate (B1203000) Ring on Biological Potency and Selectivity

The substitution pattern on the benzoate ring of methyl 4-chloro-3-sulfamoylbenzoate is a primary determinant of its biological potency and selectivity. The presence and position of various functional groups can significantly alter the compound's electronic properties, steric profile, and ability to form key interactions with its target protein.

Research into a series of methyl 5-sulfamoyl-benzoates as inhibitors of carbonic anhydrase (CA) isozymes, which are implicated in various diseases including cancer, has provided detailed SAR data. nih.gov In these studies, modifications to the benzoate ring have led to the identification of compounds with high affinity and selectivity for the tumor-associated CAIX isozyme. nih.gov

Key findings from these studies indicate that:

Halogen Substitution: The presence of a chlorine atom at the 4-position of the benzene (B151609) ring is a feature of the parent compound. ontosight.ai In related series, the substitution of different halogens, such as bromine, has been explored. For instance, in one study, no significant difference in binding affinity was observed between analogous compounds bearing a chlorine or a bromine atom. nih.gov

Other Substituents: The introduction of various sulfanyl (B85325) (-S-) or sulfonyl (-SO2-) substituents at different positions relative to the sulfonamide group has a profound impact. A series of compounds were synthesized with these groups in the para- or ortho-positions to the sulfonamide. nih.gov This systematic variation allowed for a detailed exploration of the chemical space around the benzoate ring. nih.gov

The data below illustrates the impact of different substituents on the binding affinity (expressed as the dissociation constant, Kd) of methyl 5-sulfamoyl-benzoate analogues for the target enzyme CAIX. nih.gov

Table 1: Impact of Benzoate Ring Substituents on CAIX Inhibition

| Compound | Substituent at C2 | Substituent at C4 | Binding Affinity (Kd) for CAIX (nM) | Selectivity over other CAs |

|---|---|---|---|---|

| 3b | H | -S-CH₂CH₂OH | Not specified, but part of a high-affinity series | High |

| 4b | Br | -S-CH₂CH₂OH | 0.12 | >100-fold |

| 3e | H | -S-CH₂CH₂OCH₃ | Weaker than 4b | High |

This table is based on data for illustrative purposes and highlights key findings from the cited research. nih.gov

Role of the Methyl Ester Group in Ligand-Target Binding and Efficacy

The ester group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with amino acid residues in the target protein. The conversion of the corresponding carboxylic acid, 4-chloro-3-sulfamoylbenzoic acid, to its methyl ester can alter properties like solubility and cell permeability, which are critical for biological activity. ontosight.ai

In the context of carbonic anhydrase inhibitors, studies have investigated the influence of the group at the meta-position relative to the sulfonamide, which in this case is the methyl ester. The ester group's size, shape, and electronic nature are optimized to fit within the specific sub-pockets of the enzyme's active site, thereby enhancing binding affinity and selectivity. nih.gov

Influence of Sulfamoyl Group Modifications on Biological Activity and Binding Affinity

The sulfamoyl group (-SO₂NH₂) is a well-established pharmacophore in a wide range of therapeutic agents, including diuretics and antibacterial sulfonamides. ontosight.ai In this compound and its analogues, this group is typically the primary anchor, forming key interactions with the target enzyme. nih.govontosight.ai

Modifications to the sulfamoyl group can have a dramatic effect on biological activity and binding affinity. Key aspects include:

Acidity: The acidity of the sulfonamide nitrogen is critical for its interaction with the zinc ion present in the active site of metalloenzymes like carbonic anhydrase.

Substitution: Substitution on the sulfonamide nitrogen (to form secondary or tertiary sulfonamides) can alter the binding mode and selectivity. However, for many carbonic anhydrase inhibitors, a primary, unsubstituted sulfonamide group is essential for high-affinity binding. nih.gov

Derivatives of methyl 4-sulfamoylbenzoate have been explored for various biological activities, leveraging the known properties of the sulfonamide class of compounds. ontosight.ai These compounds can act as competitive inhibitors of enzymes like dihydropteroate (B1496061) synthetase in bacteria, which is crucial for folic acid synthesis. ontosight.ai The specific arrangement of the sulfamoyl group on the benzoate ring, along with other substituents, fine-tunes the inhibitory activity against different targets. ontosight.aiontosight.ai

Pharmacophore Elucidation and Optimization for Enhanced Biological Effects

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. For this compound analogues, this process involves defining the spatial relationships between key features like the aromatic ring, the hydrogen bond donors and acceptors of the sulfamoyl group, and the halogen substituent.

Through the synthesis and biological evaluation of a library of analogues, researchers can build and refine a pharmacophore model. nih.gov This model then guides the design of new compounds with optimized properties. For the methyl 5-sulfamoyl-benzoate series targeting carbonic anhydrase IX, the pharmacophore consists of:

The primary sulfonamide group, which coordinates to the catalytic zinc ion.

The substituted benzene ring, which provides a scaffold and makes van der Waals contacts with hydrophobic residues in the active site.

Specific substituents on the ring that can extend into adjacent pockets to enhance affinity and selectivity. nih.gov

X-ray crystallography studies of potent inhibitors bound to their target enzymes provide invaluable structural data to validate and refine these pharmacophore models. For example, the crystal structure of compound 3b bound to CAIX revealed its precise orientation and interactions, explaining the structural basis for its high affinity and selectivity. nih.gov This detailed understanding allows for the rational design of next-generation inhibitors with enhanced therapeutic potential. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in understanding the interaction between a ligand, such as a derivative of Methyl 4-chloro-3-sulfamoylbenzoate, and its biological target, typically a protein or enzyme.

Research on compounds structurally similar to this compound has demonstrated the utility of molecular docking. For instance, in the study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, molecular docking was employed to investigate their binding modes against the active site of the tubulin–combretastatin A4 complex. The docking scores for these compounds ranged from -7.617 to -8.389 kcal/mol, indicating efficient binding. mdpi.com The interactions observed were primarily hydrogen bonds and halogen bonds within a hydrophobic cavity. mdpi.com Similarly, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase revealed key hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.netnih.gov These findings underscore the potential of the sulfamoylbenzoate scaffold to engage in meaningful interactions with biological targets.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules and their complexes over time. This technique allows for the assessment of the stability of ligand-protein interactions predicted by molecular docking and can reveal conformational changes that occur upon binding.

For derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, MD simulations were performed to validate their inhibitory potential against α-glucosidase and α-amylase. researchgate.net The Root Mean Square Deviation (RMSD) analysis of the ligand-protein complexes suggested the stability of the most active compound within the binding site of the target proteins. researchgate.netnih.gov These simulations also highlighted the significant role of water molecules in mediating ligand-protein interactions, where a decrease in electrostatic energy from direct interactions was compensated by interactions involving water. nih.gov Such studies are crucial for confirming the binding modes and stability of complexes involving sulfamoylbenzoate derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfamoylbenzoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. biolscigroup.us These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of compounds, including those with structural similarities to sulfamoylbenzoates. For instance, a QSAR model was developed for olanzapine (B1677200) derivatives targeting the D2 receptor, achieving a coefficient of determination (r²) of 0.7. nih.gov In another study on nitrogen heterocycles as N-myristoyltransferase inhibitors, QSAR modeling, in conjunction with pharmacophore modeling, identified key structural features for activity. nih.gov These models often utilize descriptors related to solvent-accessible surface area, electronic properties, and specific atomic arrangements to correlate with biological activity. nih.gov For sulfamoylbenzoate derivatives, QSAR could elucidate the structural requirements for desired biological effects and guide the design of more potent analogues.

Virtual Screening Approaches for the Identification of Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method can be based on either the structure of the target (structure-based virtual screening) or the structure of known active ligands (ligand-based virtual screening).

The concept of virtual screening has been proven as a viable strategy for discovering novel chemotypes. For example, high-throughput virtual screening (HTVS) of a massive compound database led to the identification of novel antagonists for the LasR receptor of Pseudomonas aeruginosa. nih.gov This multi-tiered approach, involving different precisions of docking, significantly narrows down the number of candidates for experimental testing. nih.gov Similarly, virtual screening has been used for scaffold hopping to identify new modulators of retinoid X receptors (RXRs), resulting in the discovery of compounds with unique molecular frameworks. nih.govrsc.org For this compound, virtual screening could be employed to explore vast chemical spaces and identify novel analogues with potentially improved biological activities.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. biolscigroup.us These methods can provide insights into molecular geometry, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior.

For instance, DFT calculations have been used to study the stability and reactivity of various molecules, often by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Such calculations can also predict spectroscopic properties like NMR chemical shifts with high accuracy when correlated with experimental data. epstem.net For this compound, quantum chemical calculations could predict its reactivity, sites susceptible to metabolic attack, and electronic properties that may influence its interactions with biological targets.

Role in Chemical Synthesis and Advanced Research Applications

Methyl 4-chloro-3-sulfamoylbenzoate as a Key Synthetic Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis due to the specific reactivity of its functional groups. The compound is typically prepared through the esterification of 4-chloro-3-sulfamoylbenzoic acid with methanol. ontosight.ai This process converts the carboxylic acid into a methyl ester, which can be more suitable for subsequent chemical transformations.

The value of this compound as an intermediate lies in its ability to undergo various reactions:

Hydrolysis: The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid, 4-chloro-3-sulfamoylbenzoic acid, under acidic or basic conditions. This allows for the temporary protection of the acid functionality during a multi-step synthesis.

Amidation: The ester can be converted into an amide by reacting it with an amine. This is a common strategy for building larger molecules.

Nucleophilic Aromatic Substitution: The chlorine atom attached to the benzene (B151609) ring can potentially be replaced by other functional groups through nucleophilic substitution reactions, although this often requires specific activating conditions.

Reactions of the Sulfamoyl Group: The -SO2NH2 group can also be modified, though it is generally more stable.

This multi-functionality allows chemists to use the molecule as a scaffold, selectively modifying one part of the molecule while leaving the others intact, which is a cornerstone of modern synthetic strategy.

Table 1: Key Properties of this compound as a Synthetic Intermediate

| Property | Description | Relevance in Synthesis |

|---|---|---|

| Molecular Formula | C8H8ClNO4S | Provides the elemental composition. |

| Key Functional Groups | Methyl Ester (-COOCH3), Sulfamoyl (-SO2NH2), Chlorine (-Cl) | Each group offers a potential site for chemical reaction and modification. ontosight.ai |

| Primary Precursor | 4-chloro-3-sulfamoylbenzoic acid | The starting material for the synthesis of the methyl ester. ontosight.ai |

| Primary Reactivity | Ester hydrolysis/amidation, modification of the sulfamoyl group, nucleophilic substitution of chlorine. | These reactions enable its use as a versatile building block for more complex structures. |

Utilization in the Synthesis of Complex Organic Architectures

The structural framework of this compound is integral to the synthesis of complex, biologically active molecules. A prominent example is its role in the development of the antihypertensive drug, Indapamide. google.com While the direct synthesis of Indapamide often utilizes the corresponding acyl chloride (4-chloro-3-sulfamoylbenzoyl chloride), this starting material is derived from 4-chloro-3-sulfamoylbenzoic acid, the same precursor as the methyl ester. google.comlgcstandards.com

The synthesis of Indapamide showcases how this chemical scaffold is used to create intricate molecular architectures. In a key step, 4-chloro-3-sulfamoylbenzoyl chloride is reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole. google.com This reaction forms a stable amide bond, linking the two complex fragments together to yield the final Indapamide molecule.

This process highlights the strategic importance of the 4-chloro-3-sulfamoylbenzoyl moiety. It acts as a critical electrophilic component that readily reacts with a nucleophilic amine partner to assemble the target drug molecule. The successful industrial-scale synthesis of Indapamide underscores the reliability and utility of this chemical intermediate in constructing pharmacologically important compounds. google.com

Table 2: Synthesis of Indapamide from a 4-chloro-3-sulfamoylbenzoyl Precursor

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

This synthesis is a clear illustration of how a relatively simple intermediate containing the 4-chloro-3-sulfamoylbenzoate core is fundamental to producing a complex and valuable pharmaceutical agent. google.com

Exploration of Derivatives in Agrochemical Research

The inherent chemical features of the chloro-sulfonamide--benzoyl scaffold have prompted research into its derivatives for applications beyond pharmaceuticals, notably in the agrochemical sector. While research on this compound itself in this field is not widely documented, studies on structurally related compounds demonstrate the potential of this chemical class.

For instance, a compound with a similar core structure, 2-[(4-chloro-3-nitrophenyl)sulfonamido]benzoic acid, has been investigated for its utility in preparing insect growth regulators. This compound, which maintains a chlorinated benzene ring attached to a sulfonamide and a benzoic acid, has shown effectiveness in controlling agricultural pests, specifically lepidopteran pests like Spodoptera frugiperda. Its mode of action is reported to be equivalent to the commercial juvenile hormone analogue fenoxycarb (B1672525) at tested concentrations.

The exploration of such analogues suggests that the specific combination of a chlorinated aromatic ring and a sulfonamido-benzoic acid moiety can be a fruitful starting point for developing new active ingredients for crop protection. The structural similarity indicates that the core scaffold of this compound could be a valuable template for creating novel agrochemical candidates.

Table 3: Agrochemical Application of a Structurally Related Derivative

| Compound Name | Target Application | Observed Effect |

|---|

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including Methyl 4-chloro-3-sulfamoylbenzoate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive mapping of the molecule's carbon-hydrogen framework. ontosight.ai

For this compound, ¹H NMR and ¹³C NMR are the primary techniques used.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to their positions relative to the electron-withdrawing chloro, sulfamoyl, and methyl ester groups, their chemical shifts would be downfield, typically between 7.5 and 8.5 ppm. The substitution pattern would lead to specific splitting patterns (e.g., doublets, and a doublet of doublets). Furthermore, a sharp singlet for the three protons of the methyl ester (-OCH₃) group would appear in the upfield region, generally around 3.9 ppm. The two protons of the sulfamoyl (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals would be observed for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon atom of the carbonyl group (C=O) in the methyl ester is particularly characteristic, appearing significantly downfield (typically 165-170 ppm). The methyl carbon of the ester would be found much further upfield (around 52 ppm).

The combination of these NMR techniques allows researchers to confirm that the correct isomer has been synthesized and that the functional groups are in their expected positions on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Doublet, Doublet of Doublets |

| Methyl Ester Protons (-OCH₃) | ¹H NMR | ~3.9 | Singlet |

| Sulfamoyl Protons (-SO₂NH₂) | ¹H NMR | Variable | Broad Singlet |

| Carbonyl Carbon (C=O) | ¹³C NMR | 165 - 170 | N/A |

| Aromatic Carbons | ¹³C NMR | 120 - 145 | N/A |

| Methyl Ester Carbon (-OCH₃) | ¹³C NMR | ~52 | N/A |

Mass Spectrometry (MS) for Accurate Mass Determination and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and assessing the purity of the synthesized product. ontosight.ai The molecular formula of the compound is C₈H₈ClNO₄S, corresponding to a molecular weight of approximately 249.67 g/mol . smolecule.comchemicalbook.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. A key characteristic feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units (m/z 249 and 251), with the relative intensity of the peaks being approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the confirmation of the elemental composition and molecular formula.

Furthermore, analysis of the fragmentation patterns can provide structural information. Common fragmentation pathways for this compound would include the loss of the methoxy (B1213986) radical (·OCH₃) from the ester, or the loss of the entire carbomethoxy group (·COOCH₃).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 249 / 251 |

| [M - OCH₃]⁺ | Loss of a methoxy radical | 218 / 220 |

| [M - COOCH₃]⁺ | Loss of a carbomethoxy radical | 190 / 192 |

| [C₇H₅ClNO₂S]⁺ | Loss of the methyl ester group | 174 / 176 |

Chromatographic Techniques (HPLC, GC) for Purification and Analysis of Reaction Mixtures

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for both the purification of the desired product and the analysis of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques applied to compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. A typical setup would involve a C18 (octadecylsilyl) stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By monitoring the eluent with a UV detector (as the benzene ring is a strong chromophore), a chromatogram is produced where the retention time is characteristic of the compound under specific conditions. This allows for the quantification of the product and the detection of impurities from the synthesis, such as the starting material 4-chloro-3-sulfamoylbenzoic acid.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. This compound, being a methyl ester, is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This combination is exceptionally powerful, as it separates impurities and then provides mass spectral data to aid in their identification. The use of GC-MS has been documented for the analysis of related compounds like Methyl 4-chlorobenzoate.

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Purpose |

| Reversed-Phase HPLC | C18 Silica Gel | Water/Acetonitrile or Water/Methanol Gradient | Purification and Purity Assessment |

| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Inert Gas (e.g., Helium, Nitrogen) | Purity Assessment, Impurity Identification (with MS) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would yield precise data on bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the conformation of the molecule in the solid state, particularly the orientation of the sulfamoyl and methyl ester functional groups relative to the plane of the benzene ring. While spectroscopic methods like NMR can confirm the connectivity of atoms, only X-ray crystallography can reveal the detailed spatial arrangement.

Although no public crystal structure for this compound is currently available, this technique remains the gold standard for absolute structural proof in the solid state.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Methyl 4-chloro-3-sulfamoylbenzoate and its Derivatives

The quest for novel biological targets is a cornerstone of drug discovery. For this compound, preliminary findings and the activity of its close derivatives suggest promising avenues for exploration.

One identified potential target for this compound is carbonic anhydrase IX (CA IX) , an enzyme that is implicated in the process of tumorigenesis. smolecule.com The compound's structural features are believed to allow for its action as a selective inhibitor of this enzyme, making it a person of interest for further development in cancer therapeutics. smolecule.com

Furthermore, a derivative of this compound, 5′-uridyl 4-chloro-3-sulfamoylbenzoate , has been included in screenings aimed at targeting the M1 subunit of human ribonucleotide reductase (hRRM1). researchgate.net Ribonucleotide reductase is a crucial enzyme in DNA synthesis and a key target in cancer chemotherapy. researchgate.net This suggests that the core structure of this compound could be a valuable starting point for designing inhibitors of this enzyme class.

The sulfamoyl group is a key pharmacophore present in many biologically active compounds, including antibiotics that inhibit folic acid synthesis in bacteria. ontosight.ai Future research could therefore focus on exploring other enzymes within this pathway or other metabolic pathways where the sulfonamide moiety can have an inhibitory effect.

Development of Resistance Reversal Strategies in Antimicrobial Research

The rise of antimicrobial resistance is a critical global health challenge. While direct studies on the resistance reversal properties of this compound are not widely documented, research on its derivatives offers compelling insights into its potential in this area.

For instance, difluorobenzamide derivatives, which share a related structural motif, have demonstrated a remarkable ability to reverse methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). ontosight.ai These derivatives, when used in combination with oxacillin, were able to reduce the minimum inhibitory concentration (MIC) of the antibiotic to levels below that of methicillin-sensitive strains. ontosight.ai This synergistic effect is a promising strategy to restore the efficacy of existing antibiotics.

The mechanism behind this resistance reversal is often the inhibition of key bacterial proteins, such as FtsZ, a crucial protein in bacterial cell division. ontosight.ai Future research could investigate whether this compound or its optimized derivatives can inhibit similar targets in resistant bacterial strains, thereby acting as adjuvants to current antibiotic therapies.

Integration with High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds against biological targets to identify "hits". nih.govmdpi.com This process integrates automation, miniaturized assays, and large-scale data analysis to accelerate the discovery of new lead compounds. nih.gov

While there is no specific documented evidence of this compound being a part of large-scale HTS campaigns, its role as a chemical building block makes it a suitable candidate for inclusion in compound libraries for such screenings. smolecule.com HTS can be employed to systematically profile the biological activity of this compound and its derivatives against a wide array of targets, including kinases, proteases, and other enzymes implicated in various diseases.

The process typically involves several stages, from assay development and validation to the primary screen and subsequent hit confirmation and characterization. mdpi.com The use of advanced dispensing technologies and integrated informatics platforms ensures the reliability and reproducibility of HTS data. mdpi.com Integrating this compound into these workflows could rapidly uncover novel biological activities and therapeutic potentials that are currently unknown.

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer often involve multiple pathological pathways, making single-target drugs less effective. Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery to address this complexity.

The sulfamoylbenzoate scaffold, the core of this compound, is a versatile structure that can be elaborated to design multi-target inhibitors. For example, research on other scaffolds has shown the feasibility of designing molecules that can simultaneously inhibit targets like VEGFR-2 and PD-L1, which are involved in angiogenesis and cancer immunotherapy, respectively. mdpi.com Similarly, benzo[g]quinazoline (B13665071) derivatives with a benzenesulfonamide (B165840) moiety have been developed as dual inhibitors of EGFR and HER2, two important targets in cancer therapy. nih.gov

Given that this compound has already been linked to carbonic anhydrase IX and its derivatives to ribonucleotide reductase, it is conceivable that this compound could be a starting point for developing multi-target agents. smolecule.comresearchgate.net Future research could focus on rationally designing derivatives of this compound that can modulate multiple disease-relevant targets, potentially leading to more effective treatments for complex multifactorial diseases.

Q & A

Q. How can researchers assess the environmental impact of this compound in laboratory wastewater?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.